molecular formula C16H16N6O2S2 B11189740 2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

Cat. No.: B11189740
M. Wt: 388.5 g/mol
InChI Key: UDOOZVSJDBCJQU-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that features a butanediamide backbone with two 1,3,4-thiadiazole rings and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of 4-methylbenzyl chloride with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with butanediamide under controlled conditions to form the final product. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved may include inhibition of DNA replication or interference with metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar bioactive properties.

    4-methylphenyl derivatives: Compounds with a 4-methylphenyl group often show similar chemical reactivity and applications.

Uniqueness

2-[(4-methylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is unique due to its combination of the 4-methylphenyl group and two thiadiazole rings, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C16H16N6O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C16H16N6O2S2/c1-10-2-4-11(5-3-10)6-12(14(24)20-16-22-18-9-26-16)7-13(23)19-15-21-17-8-25-15/h2-5,8-9,12H,6-7H2,1H3,(H,19,21,23)(H,20,22,24)

InChI Key

UDOOZVSJDBCJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3

Origin of Product

United States

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